molecular formula C11H16ClFN2O B4062667 N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride

N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride

Cat. No.: B4062667
M. Wt: 246.71 g/mol
InChI Key: JIZGZRVTIWDOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2O and its molecular weight is 246.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.0935190 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

  • Application in Alzheimer's Disease Diagnosis : A study utilized a derivative of N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride, [18F]FDDNP, combined with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique showed potential for diagnostic assessment and monitoring response to treatments in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Chemical Analysis and Molecular Interaction Studies

  • Spin-Spin Coupling Analysis : The compound was used in the analysis of long-range through-space couplings via an intramolecular hydrogen bond. The study observed spin-spin couplings in derivatives of this compound, contributing to understanding molecular interactions and structural analysis (Rae et al., 1993).

Antitumor Activity Research

  • Synthesis for Antitumor Activity : Research included the synthesis of amino acid ester derivatives containing 5-fluorouracil using compounds related to this compound. These derivatives showed potential inhibitory effects against certain types of cancer cells, indicating their role in antitumor activity research (Xiong et al., 2009).

Pharmacological Research

  • Discovery of Nonpeptide Agonists : The compound played a role in the discovery of nonpeptidic agonists for the urotensin-II receptor. This discovery is significant in pharmacological research, providing a new avenue for drug development and research tools (Croston et al., 2002).

Polymer and Material Science

  • Hydrolytic Stability of Polymers : A study investigated the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with monomers related to this compound. Such studies are crucial in the field of polymer and material science for understanding the stability and degradation of materials (Wetering et al., 1998).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-fluorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGZRVTIWDOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.